Cas no 956193-98-9 (4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)

4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 4-[5-METHYL-4-(4-PYRIDINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]-1-PHENYL-1H-PYRAZOL-5-AMINE
- 4-[5-METHYL-4-(4-PYRIDINYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]-1-PHENYL-1H-PYRAZOL-5-YLAMINE
- 4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
- 1H-Pyrazol-5-amine, 4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-
- 4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine
-
- MDL: MFCD03305549
4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M150480-25mg |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 25mg |
$ 230.00 | 2022-06-04 | ||
Matrix Scientific | 164562-5g |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 5g |
$7343.00 | 2023-09-07 | ||
A2B Chem LLC | AI71247-1g |
4-{5-methyl-4-[(pyridin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | >90% | 1g |
$1295.00 | 2024-07-18 | |
A2B Chem LLC | AI71247-10mg |
4-{5-methyl-4-[(pyridin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | >90% | 10mg |
$240.00 | 2024-07-18 | |
abcr | AB579988-1 g |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine; . |
956193-98-9 | 1g |
€1,312.80 | 2023-07-11 | ||
TRC | M150480-50mg |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 50mg |
$ 380.00 | 2022-06-04 | ||
Matrix Scientific | 164562-500mg |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 500mg |
$918.00 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00866236-1g |
4-{5-methyl-4-[(pyridin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
Matrix Scientific | 164562-5g |
4-[5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | 5g |
$7343.00 | 2023-09-11 | ||
A2B Chem LLC | AI71247-500mg |
4-{5-methyl-4-[(pyridin-4-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine |
956193-98-9 | >90% | 500mg |
$720.00 | 2024-07-18 |
4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amineに関する追加情報
Recent Advances in the Study of 4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine (CAS: 956193-98-9)
The compound 4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine (CAS: 956193-98-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole-pyrazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinase targets involved in inflammatory and oncogenic signaling. In vitro and in vivo studies have demonstrated its efficacy in reducing pro-inflammatory cytokine production and suppressing tumor growth in preclinical models. The compound's high selectivity and low off-target effects make it a promising candidate for further development as a therapeutic agent. Additionally, structural-activity relationship (SAR) studies have provided insights into the molecular modifications that can enhance its potency and bioavailability.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent investigations have revealed its neuroprotective effects in models of Alzheimer's and Parkinson's diseases, where it has been shown to reduce oxidative stress and inhibit pathological protein aggregation. These findings suggest that 4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine could serve as a multifunctional agent targeting multiple pathological pathways in neurodegenerative disorders.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicate that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are critical for its transition from preclinical to clinical development. However, further optimization may be required to address certain metabolic stability issues identified in hepatic microsome assays.
In conclusion, the latest research on 4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine (CAS: 956193-98-9) highlights its broad therapeutic potential and underscores the need for continued investigation. Future studies should focus on advancing its clinical translation, exploring combination therapies, and addressing any remaining challenges related to its formulation and delivery. This compound represents a valuable addition to the arsenal of small-molecule therapeutics in chemical biology and medicine.
956193-98-9 (4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine) Related Products
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)
- 164347-62-0(2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)
- 1702010-58-9(4,5-Dichloro-2-(2-fluoroethoxy)aniline)
- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)
- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)
- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)
- 2034548-45-1(2-phenyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}butanamide)
